molecular formula C16H14N4O4S B11025423 ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

カタログ番号: B11025423
分子量: 358.4 g/mol
InChIキー: NHZNUVUSVKKOLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound combining a quinazolinone core with a substituted thiazole-carboxylate moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the thiazole ring enhances metabolic stability and bioavailability. The compound’s structure features a 4-oxoquinazolin-3(4H)-yl group linked via an acetyl bridge to the amino group of a 1,3-thiazole-4-carboxylate ester. This esterification (ethyl group) likely improves lipophilicity, facilitating membrane permeability .

特性

分子式

C16H14N4O4S

分子量

358.4 g/mol

IUPAC名

ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)

InChIキー

NHZNUVUSVKKOLG-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

製品の起源

United States

準備方法

Cyclization of Anthranilic Acid Derivatives

Quinazolinone synthesis often begins with anthranilic acid derivatives. For example, 3-amino-2-methyl-6-substitutedquinazolin-4(3H)-ones are synthesized via cyclization of methyl-2-aminobenzoate with hydrazine hydrate under reflux conditions. A representative procedure involves:

  • Refluxing methyl-2-aminobenzoate (1a, 0.01 mol) with hydrazine hydrate (0.02 mol) in ethanol (50 mL) for 8 hours.

  • Isolating the product via vacuum distillation and recrystallization (yield: 72–85%).

Functionalization with Chloroacetyl Chloride

The 3-aminoquinazolinone intermediate undergoes chloroacetylation to introduce reactive sites for subsequent coupling:

  • Reacting 3-aminoquinazolinone (2a, 0.01 mol) with chloroacetyl chloride (0.01 mol) and anhydrous K₂CO₃ in dry acetone under reflux for 18–20 hours.

  • Characterizing the product (3a ) via IR (C=O stretch at 1670 cm⁻¹) and ¹H NMR (δ 2.27 ppm for CH₃).

Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

Cyclocondensation of Thiourea and α-Halo Ketones

The thiazole core is synthesized via the Hantzsch thiazole synthesis:

  • Reacting thiourea (1.2 mmol) with ethyl 2-bromoacetoacetate in ethanol at 70°C for 1 hour.

  • Isolating ethyl 2-amino-1,3-thiazole-4-carboxylate in near-quantitative yield (100%) after recrystallization.

Table 1: Spectral Data for Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

TechniqueKey Signals
IR (cm⁻¹) 3454 (NH₂), 1670 (C=O), 1610 (C=N)
¹H NMR (δ) 1.32 (t, 3H, CH₂CH₃), 4.27 (q, 2H, CH₂CH₃), 6.89 (s, 1H, thiazole-H)

Coupling of Quinazolinone and Thiazole Intermediates

Formation of the Acetylamino Linker

The chloroacetylated quinazolinone (3a ) reacts with the amino group of the thiazole derivative to form the acetylamino bridge:

  • Refluxing 3a (0.01 mol) with ethyl 2-amino-1,3-thiazole-4-carboxylate (0.01 mol) in dimethylformamide (DMF) containing triethylamine (TEA) for 12 hours.

  • Purifying the product via column chromatography (hexane/ethyl acetate, 1:1) to yield the final compound (56–78%).

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the thiazole’s amino group attacks the electrophilic carbonyl carbon of the chloroacetylated quinazolinone, followed by elimination of HCl.

Optimization and Challenges

Solvent and Catalyst Effects

  • Solvents : Ethanol and DMF are preferred for their ability to dissolve polar intermediates.

  • Catalysts : Anhydrous ZnCl₂ enhances cyclization efficiency in thiazole formation (yield improvement: 15–20%).

Regioselectivity in Thiazole Fusion

Introducing bromine at the ortho-position of aromatic amines ensures regiocontrolled thiazole ring formation, as demonstrated in the synthesis of thiazolo[4,5-g]quinazolines.

Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Confirms C=O (1670–1680 cm⁻¹) and C=N (1610 cm⁻¹) stretches.

  • ¹H NMR : Key signals include δ 8.12 ppm (N-CH-Ar) and δ 3.47 ppm (OCH₃).

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 560 for 6h ).

Purity Assessment

  • Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) monitors reaction progress.

  • High-performance liquid chromatography (HPLC) ensures ≥95% purity for biological testing.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Methods

StepMethod A (Ref.)Method B (Ref.)
Quinazolinone synthesis72–85%65–78%
Thiazole formation100%89–94%
Final coupling56–78%48–62%

Method A (thiourea-mediated cyclization) offers higher thiazole yields, while Method B (Appel salt route) provides better regiocontrol .

化学反応の分析

反応の種類

2-{[(4-オキソキナゾリン-3(4H)-イル)アセチル]アミノ}-1,3-チアゾール-4-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。

    酸化: チアゾール環は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成することができます。

    還元: キナゾリノン部分は、水素化ホウ素ナトリウムなどの還元剤を使用して、対応するジヒドロキナゾリンに還元することができます。

    置換: エステル基は、酸性または塩基性条件下でカルボン酸に加水分解することができます。また、アミノ基は求核置換反応に関与することができます。

一般的な試薬と条件

    酸化: 過酸化水素、m-クロロ過安息香酸。

    還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換: 塩酸、水酸化ナトリウム。

主な生成物

    酸化: スルホキシド、スルホン。

    還元: ジヒドロキナゾリン誘導体。

    置換: カルボン酸、置換アミド。

科学的研究の応用

Biological Activities

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Antimicrobial Properties : The thiazole component is known for its antimicrobial activities. Compounds derived from thiazoles have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Some derivatives of quinazoline have been evaluated for their anti-inflammatory properties, suggesting that ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate may also exhibit similar effects .

Synthesis and Derivative Exploration

The synthesis of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step processes that include the formation of the thiazole and quinazoline moieties. Various synthetic routes have been developed to optimize yield and purity. The synthesis often employs coupling reactions between thiazole derivatives and quinazoline precursors .

Table: Comparison of Synthesis Methods

MethodYield (%)Reaction ConditionsKey Features
Method A85%Reflux in DMFHigh selectivity for thiazole formation
Method B78%Room temperatureSimpler procedure but lower yield
Method C90%Microwave-assistedFaster reaction time with improved yield

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of related quinazoline compounds against various cancer cell lines. Results indicated significant cytotoxic effects, prompting further investigation into the structure-activity relationship (SAR) of similar compounds .
  • Antimicrobial Testing : Research on thiazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate in developing new antimicrobial agents .

作用機序

類似化合物の比較

類似化合物

    2-アミノチアゾール-4-カルボン酸エチル: チアゾールとエステルの官能基を共有していますが、キナゾリノン部分は含まれていません。

    4-オキソキナゾリン誘導体: コア構造は似ていますが、キナゾリノン環上の置換基が異なります。

独自性

2-{[(4-オキソキナゾリン-3(4H)-イル)アセチル]アミノ}-1,3-チアゾール-4-カルボン酸エチルは、キナゾリノン環とチアゾール環の組み合わせによってユニークです。これにより、これらの部分のいずれか1つのみを持つ他の化合物と比較して、異なる生物活性と化学反応性を示す可能性があります。

類似化合物との比較

Compound A : 2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 723737-98-2)

  • Key Differences: Lacks the ethyl carboxylate group at the thiazole 4-position. The acetamide is directly attached to the thiazole 2-amino group instead of the 4-carboxylate.
  • The absence of the ester may decrease metabolic stability, as ester groups often slow hydrolysis in vivo .

Compound B : 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives

  • Key Differences: Incorporates a sulfonamide group and a sulfur-substituted quinazolinone. Features an ethyl linker between the quinazolinone and benzenesulfonamide.
  • Implications :
    • Sulfonamide groups enhance binding to carbonic anhydrase (CA) isoforms, as demonstrated in CA inhibition studies (IC₅₀ values: 10–100 nM for hCA II) .
    • The target compound’s thiazole-carboxylate may prioritize kinase inhibition over CA activity due to divergent pharmacophores .

Compound C : Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS: 5398-36-7)

  • Key Differences: Simplest analogue lacking the quinazolinone-acetyl moiety. Retains the thiazole-carboxylate core but without the extended heterocyclic system.
  • Implications: Limited biological activity due to the absence of the quinazolinone pharmacophore. Primarily used as a synthetic intermediate for cephalosporins and other antibiotics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~318.3 g/mol* 286.31 g/mol ~400–450 g/mol* 172.2 g/mol
LogP (Predicted) 2.5–3.0* 1.8–2.2* 2.8–3.5 (sulfonamide effect) 0.5–1.0
Solubility Low (ester enhances lipophilicity) Moderate (polar acetamide) Low (bulky sulfonamide) High (polar amino group)
Metabolic Stability High (ester resists hydrolysis) Moderate Variable (sulfonamide stable) Low (prone to deamination)

*Calculated using ChemDraw and PubChem data.

生物活性

Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a quinazoline derivative, contributing to its pharmacological interest. Its molecular formula is C13H12N4O3S, with a molecular weight of approximately 306.34 g/mol. The structure includes an ethyl ester group, an acetylamino function, and a 4-oxoquinazoline moiety, which are essential for its biological interactions and activities.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, in vitro studies have shown that derivatives of thiazole and quinazoline can inhibit the growth of various human tumor cell lines. Specifically, compounds structurally related to ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate have demonstrated promising anticancer activity against multiple cancer types .

CompoundCell LineGI50 Value (µM)
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08
Other derivativesVarious38.3 (broad spectrum)

The mechanism of action for ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate likely involves interaction with key biological targets such as enzymes and receptors. The quinazolinone core can bind to active sites on enzymes, inhibiting their functions and disrupting cellular pathways associated with cancer progression.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar thiazole and quinazoline structures have shown broad-spectrum antimicrobial properties. For example, studies have demonstrated that certain thiazole derivatives exhibit antifungal activity against various fungi and antiviral activity against tobacco mosaic virus (TMV). The biological evaluation of these compounds suggests that they can inhibit fungal growth effectively at concentrations around 50 µg/mL .

Activity TypeTarget OrganismConcentration (µg/mL)Inhibition Rate (%)
FungicidalSix fungi50>50
AntiviralTMV100>50

Case Studies

  • Antitumor Studies : A study conducted by the National Cancer Institute evaluated various thiazole derivatives for their antitumor activity against 60 human tumor cell lines. The results indicated that several compounds exhibited significant inhibitory effects, particularly against leukemia cell lines .
  • Antimicrobial Studies : Another study reported the synthesis of novel 2-amino-1,3-thiazole derivatives showing good fungicidal activity and antiviral effects against TMV. Compounds were tested in vivo and demonstrated considerable protective activity compared to established controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions:

  • Step 1 : Prepare the 4-oxoquinazolin-3(4H)-yl moiety via cyclization of anthranilic acid derivatives with acylating agents (e.g., acetic anhydride) under basic conditions .
  • Step 2 : Synthesize the thiazole core by reacting ethyl 2-amino-4-carboxylate derivatives with thiourea or α-halo ketones. For example, ethyl 2-bromoacetate and thiourea in ethanol under reflux yield thiazole intermediates .
  • Step 3 : Couple the quinazolinone and thiazole units via acetylation. Use chloroacetyl chloride or activated esters in polar aprotic solvents (e.g., DMF) with triethylamine as a base to form the acetyl-amino linkage .
  • Key Variables : Reaction time, temperature, and stoichiometry of acylating agents significantly impact yield. For instance, excess chloroacetyl chloride may lead to over-acylation, requiring precise stoichiometric control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the thiazole ring (e.g., C-2 at ~160 ppm in 13C NMR), acetyl-amino protons (δ ~2.5–3.0 ppm in 1H NMR), and quinazolinone carbonyls (C=O at ~170–175 ppm) .
  • IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1730 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns, such as loss of the ethyl ester group (-46 Da) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Follow protocols in using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Test concentrations ranging from 10–100 µg/mL.
  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls like doxorubicin .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric kits. For example, assess EGFR inhibition via ATPase activity assays .

Advanced Research Questions

Q. How can computational methods optimize the compound’s structure for enhanced target binding, and what contradictions exist between in silico predictions and experimental data?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or DNA gyrase. Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with the thiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to RMSD fluctuations >2 Å, which may indicate poor target compatibility .
  • Contradictions : Some studies report high binding affinity in silico but low in vitro activity due to poor solubility. Address this by incorporating logP calculations (e.g., AlogPS) and modifying ester groups to improve hydrophilicity .

Q. What strategies resolve contradictory results in SAR studies, particularly when substituent effects oppose hypothesized trends?

  • Methodological Answer :

  • Meta-Analysis : Compile data from analogs (e.g., 4-phenylthiazole derivatives and quinazolinones ) to identify outliers. Use clustering algorithms (e.g., PCA) to detect hidden variables like steric effects.
  • Orthogonal Assays : Validate unexpected SAR trends with alternative assays. For example, if a methyl group reduces antimicrobial activity in disk diffusion but enhances it in broth microdilution, investigate bioavailability differences .
  • Synthetic Re-evaluation : Confirm compound purity and stereochemistry via X-ray crystallography (as in ) to rule out structural misassignment.

Q. How do reaction solvents and catalysts influence the regioselectivity of thiazole-quinazolinone coupling?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic acetylation at the thiazole’s amino group, while protic solvents (ethanol) may promote side reactions like ester hydrolysis .
  • Catalyst Screening : Compare metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts (DMAP for acyl transfer). For example, DMAP increases coupling efficiency by 20–30% in DMF .
  • Regioselectivity : Use 2D NMR (HSQC, HMBC) to confirm linkage sites. A common pitfall is acetyl group migration to the quinazolinone’s N-1 position, which can be mitigated by low-temperature reactions (-10°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。